

Spectroscopic Analysis of 5-Methyl-2-heptene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-heptene

Cat. No.: B1638028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-methyl-2-heptene**, a valuable building block in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a practical resource for the identification and characterization of this compound in a laboratory setting.

Chemical Structure and Isomerism

5-Methyl-2-heptene (C_8H_{16} , Molar Mass: 112.21 g/mol) is an unsaturated hydrocarbon featuring a seven-carbon chain with a double bond at the C2 position and a methyl group at the C5 position.^{[1][2]} The presence of the double bond gives rise to cis (Z) and trans (E) geometric isomers, which exhibit distinct physical properties and spectroscopic signatures. The structure also contains a chiral center at C5, leading to (R) and (S) enantiomers for each geometric isomer. This guide will focus on the general spectroscopic features of the racemic mixture of (E) and (Z)-**5-methyl-2-heptene**.

Molecular Structure:

Spectroscopic Data

The following sections summarize the expected quantitative data for **5-methyl-2-heptene** from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ^1H NMR spectrum of **5-methyl-2-heptene** is characterized by signals in the olefinic and aliphatic regions. The chemical shifts of the vinyl protons are particularly diagnostic for the presence of the double bond.

Table 1: Expected ^1H NMR Data for **5-Methyl-2-heptene**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 5.3 – 5.6	Multiplet	2H	Vinyl protons (CH=CH)
~ 1.8 - 2.1	Multiplet	2H	Allylic protons (-CH ₂ -CH=)
~ 1.5 - 1.7	Multiplet	1H	Methine proton (-CH(CH ₃)-)
~ 1.1 - 1.4	Multiplet	2H	Methylene protons (-CH ₂ -CH(CH ₃)-)
~ 0.8 - 1.0	Multiplet	9H	Methyl protons (3 x -CH ₃)

Note: The exact chemical shifts and coupling constants will vary between the (E) and (Z) isomers. A general range for the distinct vinyl proton signals is reported to be between δ 5.3–5.6 ppm.[1]

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule. The sp^2 hybridized carbons of the double bond are typically observed downfield.

Table 2: Expected ^{13}C NMR Data for **5-Methyl-2-heptene**

Chemical Shift (δ , ppm)	Assignment
~ 120 – 135	Vinyl carbons (C=C)
~ 30 – 45	Aliphatic carbons (-CH-, -CH ₂ -)
~ 10 – 25	Methyl carbons (-CH ₃)

Note: Specific peak assignments require spectral data for the pure isomers. A general range for the vinyl carbon signals is reported to be between δ 115–125 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **5-methyl-2-heptene**, the key absorptions are due to the C=C double bond and the C-H bonds.

Table 3: Key IR Absorptions for **5-Methyl-2-heptene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3000 - 3100	Medium	=C-H stretch (vinyl)
~ 2850 - 3000	Strong	C-H stretch (aliphatic)
~ 1640 - 1680	Medium	C=C stretch
~ 1450 - 1470	Medium	C-H bend (scissoring)
~ 1370 - 1385	Medium	C-H bend (methyl rock)
~ 650 - 1000	Strong	=C-H bend (out-of-plane)

A reported value for the C=C stretching vibration is 1640 cm⁻¹, and for the C-H stretch is 2960 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For **5-methyl-2-heptene**, Electron Ionization (EI) is a common method.

Table 4: Prominent Mass Spectrometry Peaks for **5-Methyl-2-heptene**

m/z	Relative Intensity	Possible Fragment
112	Low	$[M]^+$ (Molecular Ion)
97	Medium	$[M - CH_3]^+$
83	Medium	$[M - C_2H_5]^+$
69	High	$[M - C_3H_7]^+$
56	High	$[C_4H_8]^+$ (from McLafferty rearrangement)
55	High	$[C_4H_7]^+$
41	Very High	$[C_3H_5]^+$ (Allyl cation)

Note: The fragmentation pattern can vary depending on the isomer and the mass spectrometer conditions.

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of **5-methyl-2-heptene** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
- Gently swirl or vortex the vial to ensure the sample is fully dissolved.

- Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

- Spectrometer: 300-500 MHz
- Pulse Sequence: Standard single-pulse sequence
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16
- Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

- Spectrometer: 75-125 MHz
- Pulse Sequence: Proton-decoupled single-pulse sequence
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 128-1024 (or more, depending on concentration)
- Reference: CDCl₃ at 77.16 ppm

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

- Place one drop of **5-methyl-2-heptene** onto the surface of a salt plate (e.g., NaCl or KBr).

- Gently place a second salt plate on top of the first to create a thin liquid film.
- Mount the salt plates in the spectrometer's sample holder.

Instrument Parameters (FTIR):

- Technique: Attenuated Total Reflectance (ATR) or Transmission
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty sample holder should be collected prior to sample analysis.

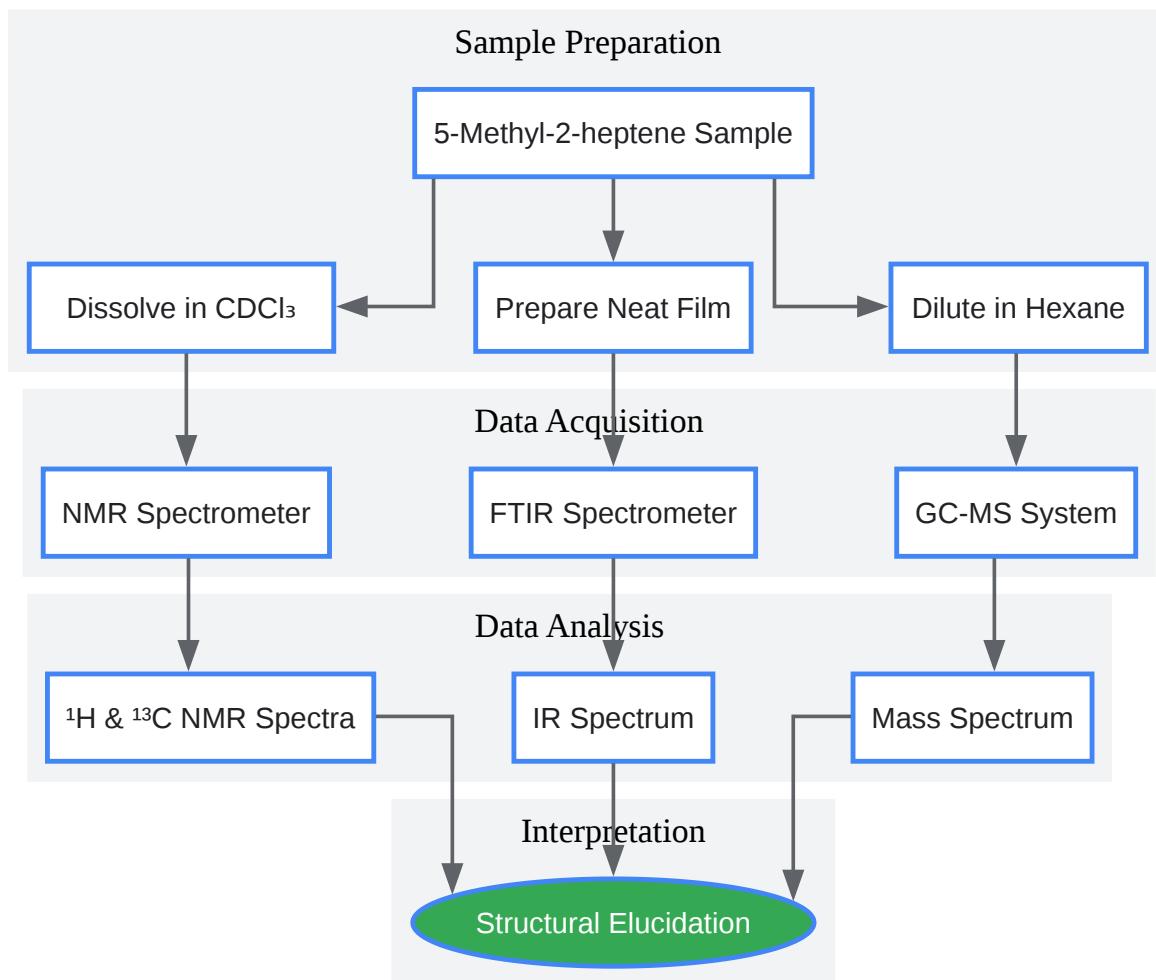
Mass Spectrometry Protocol

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **5-methyl-2-heptene** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 100-1000 ppm.

GC Parameters:


- Injection Volume: 1 μL
- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Column: A non-polar capillary column (e.g., DB-1, HP-5ms) is suitable.
- Oven Program: Start at 40-50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 200-250 °C.

MS Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 35-300
- Scan Speed: 2-3 scans/second
- Ion Source Temperature: 230 °C
- Transfer Line Temperature: 280 °C

Workflow and Data Analysis

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **5-methyl-2-heptene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Logic of Spectroscopic Data Interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Methyl-2-heptene | 22487-87-2 [smolecule.com]
- 2. 5-Methyl-2-heptene | C8H16 | CID 5364849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methyl-2-heptene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1638028#spectroscopic-data-for-5-methyl-2-heptene-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com